9-Hydroxy-7-azaspiro[3.5]nonan-6-one
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Overview
Description
9-Hydroxy-7-azaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c10-6-5-9-7(11)4-8(6)2-1-3-8/h6,10H,1-5H2,(H,9,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Chemical Synthesis and Modification
- Acid-catalyzed hydrolysis and acylation of imino groups in certain azaspiro compounds under mild conditions led to the formation of modified azaspiro structures, which upon further reactions afford N-(acylamino)-substituted derivatives. These chemical modifications are crucial for the development of compounds with potential pharmaceutical applications (Belikov et al., 2013).
Antiviral and Antibacterial Activities
- A series of azaspiro derivatives were synthesized and evaluated for their anti-coronavirus activity. Certain compounds showed significant inhibition of human coronavirus replication, highlighting the potential of azaspiro scaffolds in antiviral drug development (Apaydın et al., 2019).
- Novel azaspiroquinolines exhibited potent antibacterial activity against various respiratory pathogens, including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant bacteria. These findings suggest their application in treating respiratory tract infections (Odagiri et al., 2013).
Antimicrobial Agents
- Synthesis of bispiroheterocyclic systems via reaction with hydrazines, hydroxylamine, urea, and thiourea derivatives resulted in compounds with antimicrobial activities, indicating the versatility of azaspiro frameworks in designing new antimicrobial agents (Al-Ahmadi, 1996).
Potential Antimycobacterial Agents
- A study on 4-thiazolidinone derivatives based on the azaspiro skeleton showed potential as antimycobacterial agents, with some compounds demonstrating significant activity against Mycobacterium tuberculosis, which causes tuberculosis (Srivastava et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
9-hydroxy-7-azaspiro[3.5]nonan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-5-9-7(11)4-8(6)2-1-3-8/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNZSGNWJTVNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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